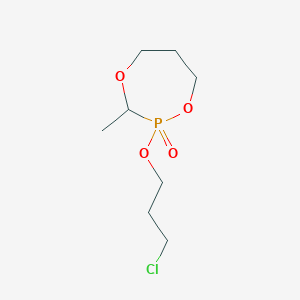
(2-(Ethylthio)ethyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Ethylthio)ethyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C7H18INS It is a crystalline solid that is soluble in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethylthio)ethyl)trimethylammonium iodide typically involves the reaction of (2-ethylthio)ethanol with trimethylamine in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Reaction of (2-ethylthio)ethanol with trimethylamine: This step involves the nucleophilic substitution reaction where the hydroxyl group of (2-ethylthio)ethanol is replaced by the trimethylammonium group.
Iodination: The resulting intermediate is then treated with an iodinating agent such as iodine or hydroiodic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Ethylthio)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or sodium bromide are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding quaternary ammonium salts with different halides.
Aplicaciones Científicas De Investigación
(2-(Ethylthio)ethyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Mecanismo De Acción
The mechanism of action of (2-(Ethylthio)ethyl)trimethylammonium iodide involves its interaction with biological membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in its antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(Methylthio)ethyl)trimethylammonium iodide
- (2-(Ethylthio)ethyl)triethylammonium iodide
- (2-(Ethylthio)ethyl)dimethylammonium iodide
Uniqueness
(2-(Ethylthio)ethyl)trimethylammonium iodide is unique due to its specific combination of the ethylthio group and the trimethylammonium group. This combination imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
89500-01-6 |
|---|---|
Fórmula molecular |
C7H18INS |
Peso molecular |
275.20 g/mol |
Nombre IUPAC |
2-ethylsulfanylethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H18NS.HI/c1-5-9-7-6-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
LIVLYZYGEVNGES-UHFFFAOYSA-M |
SMILES canónico |
CCSCC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


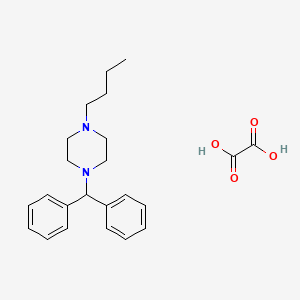

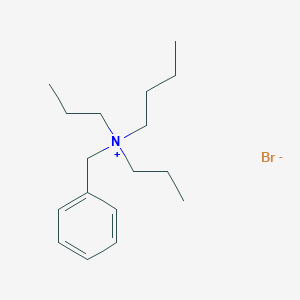
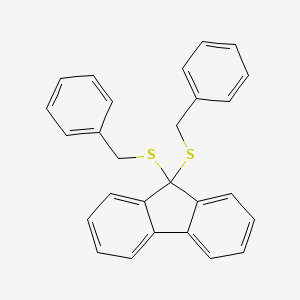
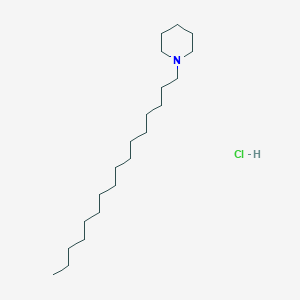
![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
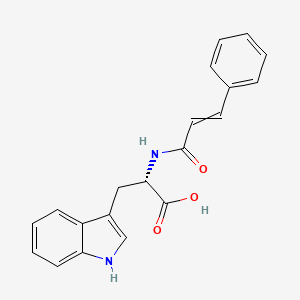
![Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]](/img/structure/B14393415.png)
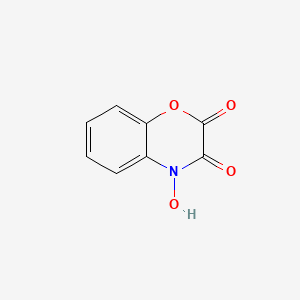
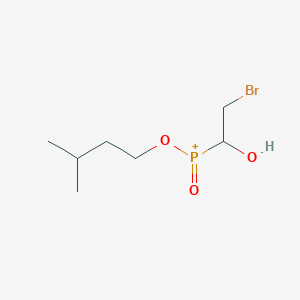
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate](/img/structure/B14393428.png)
